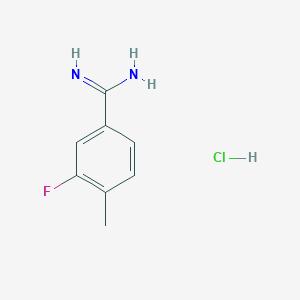

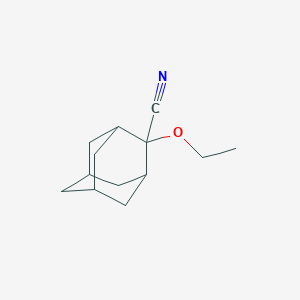

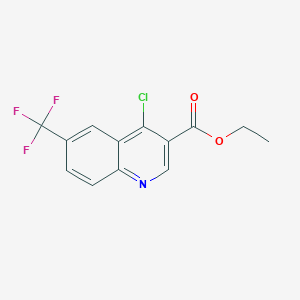

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, involves multi-step chemical processes. A key intermediate in the synthesis of related quinoline compounds is ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, which can be prepared from 3,4-difluoroaniline with an overall yield of 85.7% (Cheng Chun, 2004). Additionally, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new tricyclic quinolones, is synthesized through a route involving chlorination and intramolecular cyclization (M. Matsuoka et al., 1997).

Molecular Structure Analysis

The molecular structure of related quinoline derivatives has been elucidated through X-ray analysis, providing accurate molecular parameters. For example, the crystal structure of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate offers insight into the tricyclic system's configuration (M. Caira et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including SNAr (nucleophilic aromatic substitution) reactions that are key for functionalizing the quinoline core. For instance, poly-halo-quinoline-3-carboxylates undergo highly regioselective SNAr reactions, leading to diversified quinoline derivatives under mild conditions (Shikui Zhao & Wei-cheng Zhou, 2010).

Wissenschaftliche Forschungsanwendungen

-

Gold-Catalyzed Synthesis

- Field : Organic Chemistry

- Application Summary : This compound has been used in the gold-catalyzed synthesis of 4-(trifluoromethyl)quinolinecarboxylates .

- Method : The method involves the reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates .

- Results : The reaction resulted in the synthesis of new 4-(trifluoromethyl)quinolinecarboxylates .

-

Cell-Penetrating Peptides

- Field : Biochemistry

- Application Summary : This compound has been used to enhance the cell penetration ability of peptides .

- Method : The method involves attaching this building block to a cell-penetrating peptides .

- Results : The attachment causes the osmotic swelling of endosome, thus resulting in an enhancement of cell penetration ability of the peptides .

-

Preparation of Rare Earth Complexes

- Field : Inorganic Chemistry

- Application Summary : This compound may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The expected result is the synthesis of novel rare earth complexes .

-

Antimicrobial Applications

- Field : Medicinal Chemistry

- Application Summary : Like other quinoline derivatives, this compound is used as antimicrobials in medicinal chemistry research .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The expected result is the synthesis of antimicrobial agents .

-

Heterocyclic Building Block

- Field : Organic Chemistry

- Application Summary : This compound is a quinoline derivative and serves as a heterocyclic building block .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The expected result is the synthesis of various organic compounds .

- Anticancer Applications

- Field : Medicinal Chemistry

- Application Summary : Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line and a weak activity against the HCT-116 human colorectal carcinoma cell line .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The expected result is the synthesis of potential anticancer agents .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXGDQZPDDDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401916 | |

| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

CAS RN |

193827-69-9 | |

| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)